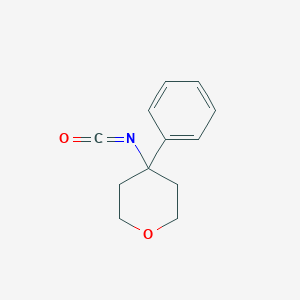

4-Isocyanato-4-phenyltetrahydropyran

Description

Properties

IUPAC Name |

4-isocyanato-4-phenyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-10-13-12(6-8-15-9-7-12)11-4-2-1-3-5-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKGHFQAYVPNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652783 | |

| Record name | 4-Isocyanato-4-phenyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941717-02-8 | |

| Record name | 4-Isocyanato-4-phenyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Isocyanato-4-phenyltetrahydropyran (CAS 941717-02-8)

Executive Summary

4-Isocyanato-4-phenyltetrahydropyran (CAS 941717-02-8) is a specialized heterocyclic building block used in high-value medicinal chemistry campaigns. It serves as a critical electrophilic scaffold for installing the 4-phenyltetrahydropyran-4-yl moiety—a sterically demanding, conformationally restricted pharmacophore. This structural motif is increasingly utilized in drug discovery to modulate lipophilicity (LogP) and metabolic stability (microsomal clearance) compared to its carbocyclic analog, 1-phenylcyclohexyl.

This guide details the physicochemical profile, synthetic utility, and handling protocols for this compound, designed for researchers optimizing G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.

Part 1: Chemical Profile & Physicochemical Properties

Identity & Structure

The compound features a tetrahydropyran ring geminally disubstituted at the 4-position with a phenyl group and an isocyanate (-N=C=O) functionality. This "gem-disubstitution" creates a quaternary center that restricts conformational flexibility, often locking downstream ligands into a bioactive conformation.

| Property | Data |

| CAS Number | 941717-02-8 |

| IUPAC Name | 4-Isocyanato-4-phenyltetrahydro-2H-pyran |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| SMILES | O=C=NC1(C2=CC=CC=C2)CCOCC1 |

| Structural Class | Tertiary Isocyanate / Heterocyclic Ether |

Physical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-activity relationship (SAR) models for tertiary isocyanates.

| Parameter | Value / Description | Source/Note |

| Physical State | Liquid or Low-Melting Solid | Ambient conditions |

| Boiling Point | ~280–290 °C (Predicted, 760 mmHg) | Likely distillable only under high vacuum (<1 mmHg) |

| Density | ~1.12 ± 0.05 g/cm³ | Predicted based on functional group contribution |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Reacts with protic solvents (MeOH, Water) |

| Stability | Moisture Sensitive | Hydrolyzes to corresponding amine/urea |

Part 2: Synthetic Utility & Reactivity[2][3]

The "Tetrahydropyran Switch" in Drug Design

In medicinal chemistry, replacing a cyclohexyl ring with a tetrahydropyran (THP) ring is a common strategy known as a "scaffold hop."

-

LogP Reduction: The ether oxygen reduces lipophilicity (typically

cLogP ~ -1.0 to -1.5) compared to the cyclohexyl analog, improving aqueous solubility. -

Metabolic Blocking: The quaternary center at C4 prevents oxidative metabolism at that position, a common liability in tertiary amines or ethers.

Reactivity Profile

As a tertiary isocyanate , CAS 941717-02-8 exhibits distinct reactivity compared to primary isocyanates:

-

Steric Hindrance: The bulky phenyl and THP ring flanking the NCO group reduce the rate of nucleophilic attack. Reactions with weak nucleophiles (e.g., anilines, hindered alcohols) may require catalysis (e.g., DMAP, dibutyltin dilaurate) or elevated temperatures.

-

Stability: It is more resistant to rapid dimerization than primary isocyanates but will still form ureas upon exposure to atmospheric moisture.

Part 3: Synthesis & Experimental Protocols

Synthesis Pathways

The compound is typically accessed via two primary routes.[1][2] The Curtius Rearrangement is preferred for laboratory-scale safety, avoiding the use of phosgene gas.

Method A: Curtius Rearrangement (Recommended for Lab Scale)

-

Precursor: 4-Phenyltetrahydropyran-4-carboxylic acid.

-

Reagent: Diphenylphosphoryl azide (DPPA) or Ethyl chloroformate/NaN₃.

-

Mechanism: Formation of the acyl azide

Thermal rearrangement to isocyanate.

Method B: Phosgenation (Industrial Scale)[2]

-

Precursor: 4-Phenyltetrahydropyran-4-amine.

-

Reagent: Triphosgene (solid substitute) or Phosgene.

-

Conditions: High dilution in DCM/Toluene with a base (e.g., Pyridine) to scavenge HCl.

Figure 1: Primary synthetic routes to CAS 941717-02-8.[3][4][5][6][7][8] The Curtius rearrangement is generally preferred for bench-scale synthesis to avoid handling phosgene.

Standard Operating Procedure: Urea Formation

This protocol describes the coupling of CAS 941717-02-8 with a secondary amine to form a urea derivative, a common workflow in library synthesis.

Materials:

-

This compound (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) (1.5 equiv) - Optional, if amine is a salt

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve the secondary amine (1.1 mmol) in anhydrous DCM (5 mL/mmol). -

Addition: Add TEA (if using amine salt). Cool the solution to 0°C using an ice bath.

-

Reaction: Add this compound (1.0 mmol) dropwise via syringe. The tertiary nature of the isocyanate means the reaction may be slower than typical aliphatic isocyanates.

-

Incubation: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS (look for disappearance of isocyanate peak, often observed as methyl carbamate if quenched with MeOH in LCMS).

-

Workup: Quench with saturated

solution. Extract with DCM (3x). Wash combined organics with brine, dry over-

Note: If the product precipitates, simple filtration is preferred.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc) is usually sufficient.

Part 4: Safety & Handling

Hazard Identification

-

GHS Classification:

-

Acute Toxicity: Harmful if inhaled or swallowed.

-

Skin/Eye: Causes severe skin burns and eye damage (Category 1B).

-

Sensitization: Respiratory sensitizer. May cause allergy or asthma symptoms.

-

-

Reactivity: Violent reaction with water, alcohols, and amines. Releases

upon reaction with water, which can pressurize sealed containers.

Storage Requirements[2]

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Temperature: Refrigerate (2–8°C) for long-term storage to prevent dimerization.

-

Container: Tightly sealed, moisture-proof vials (e.g., Sure/Seal™ or equivalent).

Part 5: Downstream Applications (Graphviz)

The following diagram illustrates the versatility of the isocyanate intermediate in generating diverse chemical libraries.

Figure 2: Divergent synthesis from the isocyanate core. The urea and carbamate pathways are most relevant for GPCR medicinal chemistry.

References

-

Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from

-

Spectrum Chemical. (2018). Safety Data Sheet: Phenyl Isocyanate Derivatives. Retrieved from

-

Nortcliffe, A., et al. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.

-

Marson, C. M. (2011). "New and unusual scaffolds in medicinal chemistry." Chemical Society Reviews, 40, 5514-5533.

-

US Patent 5041670A. (1991). "Preparation of n-aryl amines from isocyanates."

Sources

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 5. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 6. scispace.com [scispace.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. diva-portal.org [diva-portal.org]

Chemical Structure & Synthesis Guide: 4-Isocyanato-4-phenyltetrahydropyran

Executive Summary

4-Isocyanato-4-phenyltetrahydropyran (CAS: 941717-02-8) represents a specialized "privileged scaffold" intermediate in medicinal chemistry. Unlike simple aromatic isocyanates, this compound features a quaternary carbon center embedded within a saturated oxygen heterocycle. This structural duality—combining the lipophilicity of the phenyl ring with the polarity of the tetrahydropyran (THP) ether oxygen—makes it a critical building block for modulating physicochemical properties (LogP, metabolic stability) in Central Nervous System (CNS) drug discovery.

This guide details the structural dynamics, validated synthetic pathways, and reaction protocols for integrating this moiety into urea and carbamate-based pharmacophores.

Part 1: Structural Analysis & Molecular Dynamics

Steric & Electronic Environment

The isocyanate group (-N=C=O) is attached to the C4 position of the tetrahydropyran ring. This is a quaternary center , creating significant steric occlusion.

-

Conformation: The tetrahydropyran ring predominantly adopts a chair conformation. The bulky phenyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the isocyanate group into the axial position. However, the energy barrier between conformers is low, allowing for rapid equilibrium depending on the solvent.

-

Reactivity Profile: The phenyl ring at the C4 position exerts an inductive electron-withdrawing effect, slightly increasing the electrophilicity of the isocyanate carbon compared to a simple alkyl isocyanate. However, the steric bulk of the quaternary center significantly retards nucleophilic attack, requiring forcing conditions (higher heat, catalysts) compared to non-hindered isocyanates.

Physicochemical Descriptors

| Property | Value (Predicted/Experimental) | Relevance |

| Molecular Formula | C₁₂H₁₃NO₂ | Precursor stoichiometry |

| Molecular Weight | 203.24 g/mol | Fragment-based drug design |

| LogP | ~2.3 - 2.8 | CNS penetration optimal range |

| H-Bond Acceptors | 2 (Ether O, Isocyanate O) | Receptor binding |

| H-Bond Donors | 0 | Becomes donor upon urea formation |

| Rotatable Bonds | 1 (C4-Phenyl bond) | Rigid scaffold reduces entropic penalty |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound is rarely direct; it is most reliably accessed via the Curtius Rearrangement of the corresponding carboxylic acid. This route avoids the use of phosgene gas, utilizing stable azide precursors.

Synthetic Pathway Visualization

The following diagram outlines the "Double Alkylation-Curtius" strategy, the industry-standard route for accessing 4,4-disubstituted tetrahydropyrans.

Caption: Figure 1. Synthesis via Double Alkylation and Curtius Rearrangement.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 4-phenyltetrahydropyran-4-carboxylic acid.

Reagents:

-

4-Phenyltetrahydropyran-4-carboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Toluene (0.2 M concentration)

Procedure:

-

Activation: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous toluene under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Triethylamine dropwise at room temperature. The mixture may become clear as the salt forms.

-

Azide Formation: Cool the solution to 0°C. Add DPPA dropwise over 15 minutes to control the exotherm. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Checkpoint: Monitor by TLC/LCMS for the disappearance of the acid and formation of the acyl azide intermediate.

-

-

Rearrangement: Heat the reaction mixture to reflux (110°C). Significant gas evolution (N₂) will occur. Maintain reflux for 2–4 hours until gas evolution ceases.

-

Isolation: Cool to room temperature. The solution now contains the isocyanate.[1]

-

Note: Due to hydrolytic instability, this intermediate is rarely isolated by chromatography. It is typically used in situ or concentrated under reduced pressure to a crude oil for immediate use.

-

Part 3: Reactivity & Medicinal Chemistry Applications

Reaction with Nucleophiles

The quaternary center makes this isocyanate less reactive than phenyl isocyanate.

-

Urea Synthesis (Primary Amines): Requires stirring at 50–80°C in non-nucleophilic solvents (DCM, THF). Catalysis (DMAP) is often unnecessary unless the amine is electron-deficient.

-

Carbamate Synthesis (Alcohols): Requires activation. Standard condition: Reflux in toluene with dibutyltin dilaurate (DBTDL) or excess base (NaH) if the alcohol is hindered.

Application in Drug Discovery

The 4-phenyl-4-tetrahydropyranyl motif is a bioisostere for the 4-phenyl-piperidine scaffold, offering altered metabolic properties (no basic nitrogen at position 4) and improved solubility.

Target Classes:

-

NK1 Receptor Antagonists: Similar to Netupitant, where bulky ether/ring systems prevent substance P binding. The urea derivatives of this isocyanate serve as the "hinge" region in these antagonists.

-

Opioid Receptor Modulators: The 4-phenyl-THP scaffold mimics the spatial arrangement of the phenyl-piperidine pharmacophore found in fentanyl derivatives but lacks the protonatable amine, altering receptor subtype selectivity (mu vs. kappa).

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: Urea derivatives are classic sEH inhibitors. The bulky 4-phenyl-THP group occupies the large hydrophobic pocket of the sEH enzyme, improving potency over linear alkyl ureas.

References

-

Synthesis of 4-substituted tetrahydropyrans

- Title: "A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermedi

-

Source: International Journal of Pharmaceutical Research and Applications, 2023.[2]

-

URL:

- Curtius Rearrangement Protocols: Title: "Diphenylphosphoryl azide (DPPA): A versatile reagent in organic synthesis." Source: Organic Syntheses (General Reference for DPPA methodology). Context: Standard protocol adapted for hindered carboxylic acids.

-

Scaffold Applications (NK1/Opioid)

-

Isocyanate Reactivity

-

Compound Identification

- Title: "this compound | C12H13NO2."

-

Source: PubChem.[7]

-

URL:

Sources

- 1. US20220106264A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 6. poliuretanos.net [poliuretanos.net]

- 7. Method for the in vivo synthesis of 4-hydroxymethylfurfural and derivatives thereof - Patent US-12215369-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-isocyanato-4-phenyltetrahydropyran molecular weight and formula

Topic: 4-isocyanato-4-phenyltetrahydropyran: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 941717-02-8) represents a high-value "privileged scaffold" intermediate in modern drug discovery. As a gem-disubstituted tetrahydropyran (THP), it offers a strategic structural motif for medicinal chemists: the conformational lock . By incorporating a phenyl group and a reactive isocyanate functionality at the same carbon (C4), this building block allows for the rapid generation of urea and carbamate libraries with restricted degrees of freedom, often enhancing ligand-target binding affinity compared to flexible analogs.

This guide details the physicochemical properties, validated synthetic pathways, and safety protocols required to utilize this compound effectively in lead optimization campaigns.

Part 1: Physicochemical Profile[1]

The following data constitutes the validated identity of the compound. In experimental settings, the molecular weight (MW) is the primary metric for stoichiometry, while the lipophilicity profile suggests good membrane permeability potential when coupled with polar pharmacophores.

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | This compound | Also referred to as 4-isocyanato-4-phenyloxane |

| CAS Number | 941717-02-8 | Primary identifier for procurement/databasing |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | Monoisotopic Mass: 203.0946 |

| Physical State | Colorless to pale yellow liquid | Moisture sensitive (evolves CO₂ on contact with water) |

| Boiling Point | ~110–115 °C (at 0.5 mmHg) | Estimated; distillation requires high vacuum |

| Structural Class | Gem-disubstituted Heterocycle | Bioisostere for 4-phenylpiperidine scaffolds |

Structural Visualization

The following diagram maps the structural components that define the compound's reactivity and pharmacological utility.

Figure 1: Structural decomposition highlighting the gem-disubstituted nature of the C4 position.

Part 2: Synthetic Pathways & Methodology

For research-scale synthesis (milligram to gram scale), avoiding the direct use of phosgene gas is preferred due to safety constraints. The Curtius Rearrangement is the standard self-validating protocol for generating this isocyanate from its corresponding carboxylic acid precursor.

Primary Route: Curtius Rearrangement (Lab Scale)

This route converts 4-phenyltetrahydropyran-4-carboxylic acid into the isocyanate using Diphenylphosphoryl azide (DPPA). This method is "self-validating" because nitrogen gas evolution serves as a visual indicator of reaction progress.

Reagents:

-

Substrate: 4-phenyltetrahydropyran-4-carboxylic acid (1.0 eq)

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Base: Triethylamine (TEA) (1.2 eq)

-

Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Step-by-Step Protocol:

-

Activation: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous toluene under an inert atmosphere (Nitrogen or Argon).

-

Base Addition: Add Triethylamine (TEA) via syringe. The solution may clear as the salt forms.

-

Azide Formation: Cool the mixture to 0°C. Add DPPA dropwise over 15 minutes to control exotherm.

-

Rearrangement: Allow the mixture to warm to room temperature, then heat to reflux (~80–110°C depending on solvent).

-

Observation: Vigorous evolution of

gas indicates the formation of the acyl azide and subsequent rearrangement to the isocyanate.

-

-

Completion: Reflux for 2 hours until gas evolution ceases.

-

Isolation: The resulting solution contains the crude isocyanate.

-

Direct Use: For library synthesis, use this solution directly (one-pot) by adding the nucleophile (amine/alcohol).

-

Purification: If isolation is required, remove solvent in vacuo and distill under high vacuum. Do not use silica gel chromatography as the isocyanate will hydrolyze.

-

Synthetic Workflow Diagram

Figure 2: The Curtius Rearrangement pathway allows for the safe generation of the isocyanate followed by in-situ derivatization.[1]

Part 3: Applications in Drug Design

The this compound scaffold is not merely a linker; it is a structural tool used to modulate the physicochemical properties of a drug candidate.

-

Bioisosterism: The tetrahydropyran (THP) ring is a common bioisostere for the 4-phenylpiperidine moiety (found in opioids like fentanyl or pethidine). Replacing the basic nitrogen of piperidine with the ether oxygen of THP eliminates a protonation site, which can:

-

Improve blood-brain barrier (BBB) penetration by reducing polar surface area (PSA).

-

Reduce hERG channel inhibition (often associated with basic amines).

-

-

Conformational Locking: The gem-disubstitution at C4 forces the phenyl group into an axial or equatorial preference depending on the transition state, reducing the entropy penalty upon binding to a receptor (e.g., GPCRs or ACC inhibitors).

Reaction Utility:

-

Urea Formation: Reacting with primary/secondary amines yields 1,3-disubstituted ureas.

-

Carbamate Formation: Reacting with alcohols yields carbamates, often used as transition-state mimics for peptide bond hydrolysis.

Part 4: Safety & Handling Protocols

Isocyanates are powerful electrophiles and respiratory sensitizers. Strict adherence to the following safety pillars is mandatory.

1. Respiratory Protection (Critical)

-

Isocyanates can cause occupational asthma and sensitization.

-

Protocol: All handling must occur within a certified chemical fume hood.

-

PPE: Double nitrile gloves and safety goggles are required. If handling outside a hood (not recommended), a full-face respirator with organic vapor cartridges is mandatory.

2. Moisture Exclusion

-

Risk:

. -

Reaction with atmospheric moisture generates carbon dioxide, which can pressurize sealed vessels, leading to explosion hazards.

-

Storage: Store under inert gas (Argon) in a desiccator at 2–8°C. Seal caps with Parafilm.

3. Quenching Spills

-

Do not wipe up isocyanate spills with water alone.

-

Decontamination Solution: 90% Water, 8% Concentrated Ammonia, 2% Liquid Detergent. This mixture converts the isocyanate rapidly to the urea/amine, which is less hazardous.

References

-

PubChem Compound Summary. (2025). This compound (CID 33589534).[2] National Library of Medicine. [Link]

-

Nortcliffe, A., et al. (2017).[3] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.[3][4] Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[3][4] (Describes the precursor amine and THP scaffold utility). [Link]

Sources

- 1. Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C12H13NO2 | CID 33589534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

Technical Guide: Tetrahydropyran-Based Isocyanate Scaffolds in Medicinal Chemistry

Executive Summary

This technical guide addresses the strategic application of tetrahydropyran (THP) isocyanates as high-value electrophilic building blocks in drug discovery. While isocyanates themselves are rarely final active pharmaceutical ingredients (APIs) due to their high reactivity, they serve as critical "spring-loaded" intermediates for installing the THP pharmacophore—a potent bioisostere for cyclohexane and phenyl rings.

This document details the physicochemical rationale for using THP scaffolds, provides a validated "green" synthesis protocol via the Curtius rearrangement, and outlines the safety and stability parameters required for their handling.

Part 1: The THP Pharmacophore & Isocyanate Utility

Pharmacophore Rationale: Why THP?

In modern medicinal chemistry, the tetrahydropyran ring is a privileged scaffold used to optimize the physicochemical properties of lead compounds.

-

Lipophilicity Modulation: Replacing a cyclohexyl or phenyl ring with a THP ring typically lowers

by approximately 1.0–1.5 units. This reduction is crucial for improving aqueous solubility and lowering metabolic clearance. -

Hydrogen Bond Acceptor (HBA): Unlike cyclohexane, the ether oxygen in position 4 (or 2/3) of the THP ring acts as a weak HBA, potentially engaging in specific interactions with solvent-exposed regions of a protein pocket (e.g., the hinge region of kinases).

-

Metabolic Stability: The THP ether oxygen deactivates the adjacent carbons toward oxidative metabolism (CYP450), unlike the susceptible benzylic positions in phenyl rings.

The Isocyanate "Warhead"

The isocyanate group (

Strategic Logic:

Part 2: Strategic Decision Framework

The following decision tree illustrates when to deploy a THP-isocyanate scaffold during Lead Optimization.

Figure 1: Decision logic for bioisosteric replacement using THP scaffolds.

Part 3: Validated Synthetic Protocol

Methodology: The Curtius Rearrangement

The direct handling of phosgene to generate isocyanates is hazardous and often unnecessary for this scaffold. The Curtius rearrangement using diphenylphosphoryl azide (DPPA) is the industry-standard, self-validating method for converting THP-carboxylic acids to isocyanates.

Reaction Scheme:

-

Activation: THP-4-carboxylic acid + DPPA

Acyl Azide (in situ). -

Rearrangement: Thermal decomposition (

) -

Trapping: Addition of nucleophile (Amine/Alcohol)

Urea/Carbamate.

Step-by-Step Protocol

Note: This protocol describes the synthesis of N-(tetrahydro-2H-pyran-4-yl) ureas.

Reagents:

-

Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

-

Nucleophilic Amine (

) (1.1 eq)

Workflow:

-

Setup: In a flame-dried round-bottom flask under inert atmosphere (

or Ar), dissolve Tetrahydro-2H-pyran-4-carboxylic acid in anhydrous toluene. -

Activation: Add TEA followed by the dropwise addition of DPPA at room temperature. Stir for 30 minutes.

-

Mechanistic Insight: The base deprotonates the acid, facilitating attack on the phosphorus of DPPA. The azide anion then attacks the carbonyl, releasing the phosphate leaving group to form the acyl azide.

-

-

Rearrangement (The Critical Step): Heat the reaction mixture to 80–90°C .

-

Visual Check: Evolution of nitrogen gas bubbles indicates the rearrangement is proceeding.

-

Self-Validating Checkpoint (IR): Take a small aliquot. FT-IR analysis should show the disappearance of the carbonyl peak and the appearance of a strong, sharp isocyanate band at

.

-

-

Trapping: Once gas evolution ceases (approx. 1–2 hours), cool the mixture to

and add the nucleophilic amine. -

Completion: Stir for 2–4 hours. The isocyanate peak at

will disappear, replaced by urea carbonyl stretches (

Experimental Workflow Diagram

Figure 2: One-pot Curtius rearrangement workflow for THP-Urea synthesis.

Part 4: Data & Stability Profile

Comparative Physicochemical Properties

The table below highlights the advantage of the THP scaffold over traditional carbon analogs.

| Property | Cyclohexyl-Urea | Phenyl-Urea | THP-4-yl-Urea | Impact |

| cLogP | ~3.2 | ~2.8 | ~1.5 | Improved Solubility |

| H-Bond Acceptors | 1 (Urea O) | 1 (Urea O) | 2 (Urea O + THP O) | Novel Binding Vector |

| Metabolic Liability | Low | High (Aromatic hydroxylation) | Low | Extended Half-life |

| Geometry | Chair (Flexible) | Planar | Chair (Rigid) | Defined Vector |

Handling & Safety (E-E-A-T)

Isocyanates are potent respiratory sensitizers and lachrymators .

-

Containment: All weighing and manipulation of the isolated isocyanate must occur in a functioning fume hood.

-

Quenching: Unreacted isocyanates should be quenched with methanol or an aqueous amine solution before disposal to prevent downstream exposure.

-

Storage: THP-isocyanates are hydrolytically unstable. If isolation is necessary, store under argon at

. However, in situ generation and consumption (one-pot) is the recommended Best Practice to minimize exposure and hydrolysis.

References

-

Ghosh, A. K., et al. (2009). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Journal of Organic Chemistry. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

-

Konstantinidou, M., et al. (2019). Ureas: Applications in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

solubility profile of 4-isocyanato-4-phenyltetrahydropyran in organic solvents

An In-depth Technical Guide: Solubility Profile of 4-Isocyanato-4-phenyltetrahydropyran in Organic Solvents for Advanced Synthesis and Drug Development

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in modern synthetic chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document outlines the theoretical principles governing its solubility, presents a robust experimental protocol for quantitative and qualitative assessment, and discusses the practical implications of the resulting solubility profile. Special emphasis is placed on the unique reactivity of the isocyanate functional group and the necessary precautions for accurate and safe solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in various organic media.

The Compound: this compound

This compound is a bifunctional molecule featuring a reactive isocyanate group (-N=C=O) and a stable tetrahydropyran ring substituted with a phenyl group.[1] Its molecular structure dictates its physicochemical properties and, consequently, its solubility.

Key Physicochemical Properties:

-

Molecular Formula: C₁₂H₁₃NO₂[1]

-

Molecular Weight: 203.24 g/mol

-

Structure: The molecule combines a non-polar phenyl group and a polar ether linkage within the tetrahydropyran ring, creating a compound of intermediate polarity. The isocyanate group itself is highly polar.

-

Hydrogen Bonding: The oxygen atom in the tetrahydropyran ring and the nitrogen and oxygen atoms of the isocyanate group can act as hydrogen bond acceptors. There are no hydrogen bond donors.[1]

This structural amalgam suggests that its solubility will be nuanced, favoring solvents that can accommodate both its aromatic and polar heterocyclic components.

Guiding Principles: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity of the molecules involved.[2] For this compound, we must consider:

-

Polarity: The molecule possesses both non-polar (phenyl ring) and polar (tetrahydropyran ether, isocyanate group) regions. Therefore, it is expected to be most soluble in moderately polar solvents. Extreme non-polar solvents like hexanes may poorly solvate the polar functionalities, while highly polar protic solvents will react with the isocyanate group.

-

Reactivity: The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack. This is the single most important factor in solvent selection. Protic solvents containing active hydrogens, such as water, alcohols, and primary or secondary amines, will react irreversibly to form urea or carbamate (urethane) derivatives, destroying the parent compound.[3][4] This reactivity precludes their use as solvents for simple solubility studies and necessitates the use of anhydrous, aprotic solvents.

Experimental Design: A Validated Protocol for Solubility Profiling

The following protocol is designed to provide a reliable and reproducible solubility profile. It incorporates safety precautions derived from the compound's Safety Data Sheet (SDS) and the known reactivity of isocyanates.[3][5]

Safety Precautions

-

Handle this compound in a well-ventilated chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[5]

-

Isocyanates are respiratory sensitizers and lachrymators; avoid inhalation of vapors.[6][7]

-

All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to eliminate moisture.

-

Use only anhydrous grade solvents.

Materials and Equipment

-

Analyte: this compound (>95% purity)[5]

-

Solvents: A representative panel of anhydrous organic solvents (see Table 1).

-

Equipment: Analytical balance, vortex mixer, temperature-controlled shaker, calibrated pipettes, 2 mL glass vials with PTFE-lined caps, filtration apparatus (0.22 µm PTFE syringe filters).

Experimental Workflow Diagram

The overall process for determining the solubility profile is depicted below.

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Protocol (Quantitative Shake-Flask Method)

-

Preparation: Add an excess amount of this compound (e.g., ~50 mg) to a 2 mL glass vial. The exact mass should be recorded.

-

Solvent Addition: Add a precisely known volume (e.g., 1.0 mL) of the selected anhydrous solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to 25°C. Agitate the slurry for 24 hours to ensure equilibrium is reached.

-

Settling: Allow the vial to rest at 25°C for at least 1 hour to let undissolved solids settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove all solid particles.

-

Dilution: Immediately dilute the filtered sample with a suitable solvent (typically acetonitrile or the solvent used for the experiment) to a concentration within the calibrated range of the analytical instrument.

-

Analysis: Quantify the concentration of the dissolved analyte using a validated HPLC-UV method.

Anticipated Solubility Profile

While exhaustive experimental data is proprietary or not publicly available, a scientifically plausible solubility profile can be predicted based on the molecular structure and chemical principles. The following table summarizes the anticipated solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Class | Polarity Index | Predicted Solubility Category | Predicted Solubility (mg/mL at 25°C) | Rationale |

| Hexane | Non-polar Aliphatic | 0.1 | Insoluble | < 1 | Lacks polarity to solvate the ether and isocyanate groups. |

| Toluene | Non-polar Aromatic | 2.4 | Slightly Soluble | 5 - 15 | Phenyl ring interaction (π-π stacking) aids solubility, but overall polarity is low. |

| Dichloromethane (DCM) | Halogenated | 3.1 | Soluble | 50 - 150 | Good balance of polarity to dissolve the entire molecule without reacting. |

| Diethyl Ether | Ether | 2.8 | Soluble | 50 - 100 | "Like dissolves like" principle applies due to the ether linkage. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 4.0 | Very Soluble | > 200 | Structurally similar to the tetrahydropyran ring; excellent solvent for cyclic ethers.[8][9] |

| Ethyl Acetate | Polar Aprotic (Ester) | 4.4 | Soluble | 100 - 200 | The ester group provides sufficient polarity to effectively solvate the molecule. |

| Acetonitrile (ACN) | Polar Aprotic (Nitrile) | 5.8 | Soluble | 100 - 200 | High polarity effectively solvates the isocyanate and ether groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Soluble | > 200 | Highly polar solvent capable of dissolving a wide range of compounds.[10] |

| Methanol / Ethanol | Polar Protic (Alcohol) | 5.1 / 4.3 | Reactive | N/A | Reacts with the isocyanate group to form a carbamate.[4][11] |

| Water | Polar Protic | 10.2 | Reactive / Insoluble | N/A | Insoluble and reacts to form an unstable carbamic acid, which decomposes.[3] |

Implications for Research and Development

A well-defined solubility profile is not merely academic; it is a cornerstone of efficient and successful drug development and chemical synthesis.

-

Reaction Chemistry: Selecting an appropriate solvent in which all reactants are soluble is critical for achieving optimal reaction rates and yields. For reactions involving this compound, THF, DCM, or acetonitrile are likely superior choices.

-

Purification: Knowledge of differential solubility is the basis for purification by crystallization. A solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures is ideal. The data suggests that a toluene/hexane or ethyl acetate/hexane system could be effective.

-

Analytical Chemistry: Developing HPLC and other analytical methods requires a solvent that completely dissolves the analyte and is compatible with the instrumentation.[10][12]

-

Formulation Science: For preclinical studies, the compound must be formulated in a suitable vehicle. Understanding its solubility in pharmaceutically acceptable co-solvents (e.g., DMSO, PEG 400) is essential for developing stable and deliverable formulations.

Conclusion

The solubility of this compound is a complex interplay of its structural polarity and the high reactivity of its isocyanate moiety. It is predicted to be highly soluble in polar aprotic solvents like THF, DMSO, and ethyl acetate, while being insoluble in non-polar solvents and reactive in protic solvents. The experimental protocol detailed herein provides a robust framework for researchers to determine a precise, quantitative solubility profile. This fundamental data is indispensable for optimizing synthetic routes, streamlining purification processes, and enabling the formulation of this valuable chemical intermediate for its end-use applications.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Fisher Scientific. (2025).

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- U.S. Environmental Protection Agency. (n.d.).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 33589534, this compound. Retrieved from [Link]

- Borduas, N., et al. (2016). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides.

- Centers for Disease Control and Prevention. (2003). ISOCYANATES, TOTAL (MAP) 5525. NIOSH Manual of Analytical Methods.

- Sigma-Aldrich. (2025).

- Actylis Lab Solutions. (2024).

- Fent, K. W., et al. (2012). A laboratory comparison of analytical methods used for isocyanates.

- Roberts, J. M., et al. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides.

- Merck Millipore. (n.d.).

- Fisher Scientific. (2025).

-

Wikipedia. (n.d.). Phenyl isocyanate. Retrieved from [Link]

- Varghese, R. J., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI.

-

Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Tetrahydrofuran (THF). Retrieved from [Link]

-

Ataman Kimya. (n.d.). TETRAHYDROFURAN. Retrieved from [Link]

Sources

- 1. This compound | C12H13NO2 | CID 33589534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. 4-(Methylthio)phenyl isocyanate 97 1632-84-4 [sigmaaldrich.com]

- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 9. Tetrahydrofuran (THF) [commonorganicchemistry.com]

- 10. epa.gov [epa.gov]

- 11. mdpi.com [mdpi.com]

- 12. cdc.gov [cdc.gov]

Technical Guide: 4-Isocyanato-4-phenyltetrahydropyran (CAS 941717-02-8)

[1][2][3]

Document Control:

-

Chemical Family: Tertiary Isocyanate / Tetrahydropyran Derivative[2]

-

Primary Application: Pharmaceutical Intermediate (Privileged Scaffold Construction)

Part 1: Executive Technical Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of central nervous system (CNS) active agents.[2] Structurally, it features an isocyanate group (-N=C=O) attached to a quaternary carbon at the 4-position of a tetrahydropyran ring.[2]

Scientific Significance: The presence of the isocyanate on a quaternary center (gem-disubstituted) imparts unique steric properties.[2] Unlike primary isocyanates, this compound exhibits modulated electrophilicity, reducing the rate of nucleophilic attack by bulky nucleophiles while retaining high reactivity toward water and primary amines.[2] This steric bulk is a critical design feature for increasing metabolic stability in downstream drug candidates.[2]

Part 2: Hazard Identification & Risk Assessment[2][4][5]

Core Directive: Treat this compound as a Respiratory Sensitizer .[2] Isocyanates are notorious for inducing occupational asthma (isocyanates asthma) through haptenization of airway proteins.[2]

Critical Hazard Profile

| Hazard Class | GHS Category | Signal Word | H-Statement | Mechanism of Action |

| Respiratory Sensitization | Cat 1 | DANGER | H334 | Irreversible binding to albumin/keratin; immune system sensitization.[2] |

| Skin Irritation | Cat 2 | Warning | H315 | Reaction with skin proteins; dermatitis.[2] |

| Eye Irritation | Cat 2A | Warning | H319 | Lachrymator; reacts with corneal moisture.[2] |

| Acute Toxicity | Cat 4 | Warning | H302/H332 | Systemic toxicity upon ingestion or inhalation.[2] |

Reactivity Hazards[2][6]

-

Moisture Sensitivity: Reacts exothermically with water to form the corresponding amine (4-amino-4-phenyltetrahydropyran) and carbon dioxide (

).[2] In closed vessels, -

Thermal Instability: Avoid temperatures >50°C during storage; tertiary isocyanates can undergo reversion or polymerization.[2]

Part 3: Physicochemical Properties

Data Reliability: Values derived from structural analogs and computational models where experimental data for this specific intermediate is proprietary.

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 203.24 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | Depends on purity/polymorph.[2] |

| Boiling Point | ~310°C (Predicted) | Decomposes before boiling at atm pressure.[2] |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts with protic solvents (MeOH, Water).[2] |

| Density | 1.15 ± 0.1 g/cm³ | Estimated based on pyran scaffold.[2] |

Part 4: Handling, Storage, and Decontamination Protocols[2]

Storage Architecture (The "Dry-Chain")[2]

-

Atmosphere: Store strictly under Argon or Nitrogen.[2]

-

Temperature: Refrigerate at 2–8°C.

-

Container: Teflon-lined caps or septum-sealed vials. Never store in standard polyethylene (PE) without a secondary barrier, as isocyanates can permeate certain plastics.[2]

Experimental Handling (The "Closed-Loop" System)

Causality: To prevent respiratory sensitization, zero-exposure handling is required.[2]

-

Weighing: Perform all weighing inside a fume hood or glovebox.

-

Transfer: Use positive-pressure cannulation or gas-tight syringes.[2] Avoid pouring.

-

Solvent Choice: Use anhydrous solvents (water <50 ppm).[2] Water presence consumes the reagent, altering stoichiometry and generating urea impurities.[2]

Decontamination & Quenching Protocol

Self-Validating Step: The disappearance of the isocyanate peak (~2270 cm⁻¹) in IR spectroscopy confirms quenching.[2]

Standard Quench Solution (SQS):

Part 5: Synthetic Utility & Workflow Visualization

Synthetic Applications

This reagent is a "masked" amine and a linker.[2]

-

Urea Formation: Reacts with secondary amines to form tetrasubstituted ureas (common in receptor antagonists).[2]

-

Carbamate Formation: Reacts with alcohols to form carbamates (prodrug strategies).[2]

-

Curtius Rearrangement: Often generated in situ from 4-phenyltetrahydropyran-4-carboxylic acid azide to avoid isolation.[2]

Safe Handling Workflow Diagram

Caption: Figure 1: Closed-loop handling workflow ensuring containment and complete neutralization of isocyanate residues.

Reaction Pathway Diagram

Caption: Figure 2: Divergent reactivity pathways. Note the water pathway leads to CO2 evolution, presenting a pressure hazard.[2]

Part 6: First Aid & Emergency Response[2]

Causality: Isocyanates are powerful alkylating agents.[2] Immediate removal is critical to prevent sensitization.[2]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

References

Technical Deep Dive: Bioisosteric and Physicochemical Divergence of 4-Phenyltetrahydropyran vs. Phenylcyclohexane Scaffolds

Executive Summary

This technical guide analyzes the structural, synthetic, and functional divergence between 4-phenyltetrahydropyran (4-P-THP) and phenylcyclohexane (PCH) . While topologically similar, the substitution of a methylene unit (-CH₂-) with an ether oxygen (-O-) in the 4-position creates profound shifts in lipophilicity (LogP), metabolic trajectory, and dielectric properties. This guide serves medicinal chemists optimizing ADME profiles and materials scientists engineering liquid crystalline matrices.

Part 1: Physicochemical Profiling & Structural Dynamics

The core distinction between these scaffolds lies in the ether-methylene interchange . This single atom substitution alters the electronic landscape without significantly changing the steric envelope.

Comparative Physicochemical Metrics

The following data summarizes the shift in properties when transitioning from PCH to 4-P-THP.

| Property | Phenylcyclohexane (PCH) | 4-Phenyltetrahydropyran (4-P-THP) | Impact on Application |

| Core Structure | Hydrocarbon (Lipophilic) | Cyclic Ether (Polar) | Solubility & Permeability |

| LogP (Approx) | ~3.8 - 4.2 | ~2.5 - 2.9 | THP improves water solubility; lowers CNS penetration slightly. |

| Dipole Moment | ~0.3 D | ~1.6 - 1.9 D | THP exhibits higher dielectric anisotropy (crucial for Liquid Crystals). |

| H-Bonding | None | H-Bond Acceptor (Ether O) | THP interacts with Ser/Thr residues in protein pockets. |

| Ring Geometry | Chair (C-C ~1.54 Å) | Distorted Chair (C-O ~1.43 Å) | THP ring is slightly flatter at the ether end. |

Conformational Analysis

Both rings predominantly adopt a chair conformation .

-

Phenyl Positioning: In both cases, the bulky phenyl group strongly prefers the equatorial position to avoid 1,3-diaxial interactions.

-

The "Oxygen Effect": In 4-P-THP, the lack of axial hydrogens at positions 2 and 6 (adjacent to oxygen) reduces the steric penalty for axial substituents, though the phenyl group remains equatorial due to its size (A-value > 2.5 kcal/mol).

-

Bond Lengths: The C-O bond (1.43 Å) is shorter than the C-C bond (1.54 Å), causing a slight flattening of the ring near the oxygen. This subtle shape change can alter binding affinity in "tight" hydrophobic pockets.

Part 2: Synthetic Methodologies

The synthetic routes for these two scaffolds are distinct. PCH is typically accessed via reduction or organometallic coupling, whereas 4-P-THP relies on acid-catalyzed condensation reactions.

Synthetic Logic Flow (Graphviz)

Figure 1: Divergent synthetic pathways. PCH utilizes nucleophilic addition followed by reduction, while 4-P-THP utilizes the Prins cyclization strategy.

Detailed Protocol: The Prins Reaction for 4-P-THP

The Prins reaction is the most authoritative method for constructing the 4-phenyl-THP core, utilizing styrene and formaldehyde.

Reagents:

-

Styrene (1.0 equiv)

-

Paraformaldehyde (2.0 equiv)

-

Trifluoroacetic acid (TFA) (Solvent/Catalyst)

-

Triethylsilane (Et₃SiH) (Reductant for one-pot modification)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Paraformaldehyde (20 mmol) in anhydrous TFA (15 mL).

-

Cyclization: Add Styrene (10 mmol) dropwise at 0°C. The acid catalyzes the formation of the oxocarbenium ion, which is trapped by the alkene.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. This typically forms the trifluoroacetate ester or the 4-hydroxy intermediate.

-

Reduction (Ionic Hydrogenation): To obtain the saturated 4-phenyl-THP directly (removing the 4-OH/ester group), add Triethylsilane (22 mmol) carefully. Reflux for 2 hours.

-

Workup: Quench with saturated NaHCO₃ (slowly, gas evolution!). Extract with Dichloromethane (3x). Wash organics with brine, dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexanes:EtOAc 9:1).

Part 3: Pharmacological & Metabolic Implications

Bioisosterism in Drug Design

Medicinal chemists use the THP ring to modulate the properties of PCH-containing drugs (e.g., opioids, PCP analogs).

-

LogP Lowering: Replacing PCH with THP lowers LogP by ~1.3 units. This is critical for compounds that are too lipophilic (LogP > 5), improving oral bioavailability and reducing non-specific binding.

-

Metabolic "Soft Spots": The ether oxygen introduces specific metabolic liabilities.

Metabolic Pathways (Graphviz)

The presence of the oxygen atom directs Cytochrome P450 (CYP) activity to the alpha-carbon.

Figure 2: Metabolic divergence. THP undergoes alpha-hydroxylation adjacent to the oxygen, leading to ring opening or lactone formation. PCH primarily undergoes hydroxylation on the ring carbons.

Part 4: Materials Science Applications (Liquid Crystals)

In the field of liquid crystals (LCs), 4-P-THP derivatives are valued over PCH for specific display technologies (e.g., TFT-LCDs).

Dielectric Anisotropy ( )[3]

-

PCH: Non-polar.

is near zero unless substituted with polar groups (CN, F). -

4-P-THP: The ether oxygen introduces a dipole perpendicular to the long axis (or parallel depending on conformation). When substituted with polar groups (e.g., isothiocyanates), THP derivatives often exhibit higher dielectric anisotropy than their cyclohexane counterparts, allowing for lower threshold voltages (

) in displays.

Viscosity

THP derivatives generally exhibit lower rotational viscosity (

References

-

Hanschke, E. (1955).[3] Synthesis of Tetrahydropyran Rings via Prins Reaction.[3][4][5] Chemische Berichte.[3] 5[2][6][7][8][9]

-

Yadav, J. S., et al. (2008).[1] The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis.[3][4][10][11] 1[2][6][7][8][9][12][13]

-

Merck Patent GmbH. (Various). Liquid Crystalline Media based on Tetrahydropyran Derivatives.[12] (General reference to LC industry standards for THP vs Cyclohexane viscosity).

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on Ether/Methylene exchange).

-

PubChem. 4-Phenylcyclohexanone Compound Summary. National Library of Medicine. 14[2][6][7][8][9]

Sources

- 1. Prins Reaction [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 4. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 10. wisdomlib.org [wisdomlib.org]

- 11. reddit.com [reddit.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Urea Derivatives using 4-Isocyanato-4-phenyltetrahydropyran

Abstract

This application note details the protocol for synthesizing

Chemical Basis & Mechanism[1]

The Reagent

This compound is a tertiary isocyanate. The isocyanate group (-N=C=O) is attached to a quaternary carbon, which is also substituted with a phenyl ring and the tetrahydropyran ether ring.

-

Steric Challenge: The quaternary center creates significant steric hindrance, shielding the electrophilic carbon of the isocyanate. This reduces the rate of nucleophilic attack compared to primary or secondary isocyanates.

-

Electronic Effect: The phenyl ring provides mild electronic stabilization, but the steric bulk is the dominant factor governing reactivity.

Reaction Mechanism

The synthesis follows a standard nucleophilic addition pathway. A primary or secondary amine acts as the nucleophile, attacking the central carbon of the isocyanate.

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate.

-

Proton Transfer: A rapid proton transfer occurs (inter- or intramolecularly) from the cationic nitrogen to the anionic oxygen (or nitrogen), stabilizing the urea linkage.

Figure 1: Mechanistic pathway of urea formation highlighting the steric bottleneck at the quaternary carbon.

Experimental Protocols

Materials & Equipment

-

Reagent: this compound (Store at 2-8°C, moisture sensitive).

-

Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous grade.

-

Base (Optional): Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA). -

Atmosphere: Argon or Nitrogen balloon.

Method A: Standard Conditions (Reactive Amines)

Suitable for unhindered primary amines (e.g., benzylamine, alkylamines).

-

Preparation: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar. Purge with Argon.

-

Dissolution: Dissolve 1.0 equivalent of the amine substrate in anhydrous DCM (0.1 M concentration).

-

Addition: Add 1.1 equivalents of this compound either neat or dissolved in a minimal amount of DCM.

-

Note: Adding the isocyanate to the amine ensures the amine is in excess during the initial mixing, minimizing side reactions.

-

-

Reaction: Stir at room temperature (RT) for 2–4 hours.

-

Monitoring: Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS. The isocyanate spot (high R_f) should disappear.

-

Workup:

-

If the product precipitates (common for ureas in DCM): Filter the solid and wash with cold Et₂O.

-

If soluble: Concentrate the solvent in vacuo.

-

Method B: For Hindered/Low-Reactivity Amines

Suitable for anilines, secondary amines, or when Method A yields are <50%.

-

Solvent Switch: Use anhydrous THF or 1,4-Dioxane (higher boiling points allowed).

-

Catalysis: Add 1.2 equivalents of DIPEA (base) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

-

Temperature: Heat the reaction to 60°C (reflux for THF) for 6–12 hours.

-

Quench: Upon completion, add 0.5 mL methanol to quench any unreacted isocyanate (forms the methyl carbamate).

-

Purification: Dilute with EtOAc, wash with 1N HCl (to remove DMAP/DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Optimization & Data Analysis

Solvent Screening Data

The choice of solvent significantly impacts reaction kinetics and isolation ease.

| Solvent | Dielectric Constant | Reaction Rate (Relative) | Isolation Method | Recommendation |

| DCM | 8.9 | High | Precipitation/Evaporation | Primary Choice |

| THF | 7.5 | Medium | Extraction required | Use for heating |

| DMF | 36.7 | High | Aqueous workup (Tedious) | Avoid unless necessary for solubility |

| Toluene | 2.4 | Low | Crystallization | Good for scale-up |

Workflow Decision Tree

Figure 2: Decision matrix for selecting reaction conditions based on amine nucleophilicity.

Troubleshooting & Critical Failure Modes

The "Symmetric Urea" Problem

Symptom: LC-MS shows a large peak corresponding to the dimer of the isocyanate reagent (Mass = 2 × Isocyanate MW - CO₂). Cause: Moisture ingress. Water reacts with the isocyanate to form the unstable carbamic acid, which decarboxylates to form the free amine (4-amino-4-phenyltetrahydropyran). This amine is highly nucleophilic and reacts with the remaining isocyanate.[7] Solution:

-

Ensure all glassware is flame-dried.

-

Use fresh anhydrous solvents.

-

Keep the reaction under positive Argon pressure.

Low Reactivity due to Sterics

Symptom: Starting material (amine) remains after 24 hours. Cause: The 4-phenyl and tetrahydropyran ring create a "steric wall." Solution:

-

Lewis Acid Catalysis: Add 10 mol% Zn(OTf)₂ or Sc(OTf)₃. These coordinate to the isocyanate oxygen, increasing the electrophilicity of the carbon center without requiring harsh basic conditions.

-

Microwave Irradiation: Run the reaction in Toluene at 100°C for 30 minutes in a sealed microwave vial.

Safety Information

-

Sensitization: Isocyanates are potent respiratory and skin sensitizers. Handle only in a functioning fume hood.

-

Quenching: Never discard unreacted isocyanate directly into waste. Quench with methanol or a dilute ammonia solution first.

References

-

Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496.

- Sartori, G., & Maggi, R. (2006). Advances in the Synthesis of Ureas. CRC Press. (General reference for urea synthesis methodologies).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 33589534, this compound.[8]

- Knölker, H. J., et al. (1995). Synthesis of ureas from amines and isocyanates: A comparative study. Synlett, 1995(04), 378-380.

Sources

- 1. Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00109A [pubs.rsc.org]

- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 8. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]

Application Note: Urea Synthesis via 4-Isocyanato-4-phenyltetrahydropyran

Abstract

This guide details the optimized reaction conditions for coupling 4-Isocyanato-4-phenyltetrahydropyran (CAS: 941717-02-8) with various amines to synthesize

Chemical Context & Mechanistic Insight

The Steric Challenge

The central challenge in reacting this compound is the quaternary carbon center (C4). The isocyanate group is flanked by a phenyl ring and the tetrahydropyran ring.

-

Steric Hindrance: The bulky phenyl group and the chair-conformation of the pyran ring shield the electrophilic carbon of the isocyanate (

). This significantly raises the activation energy for nucleophilic attack. -

Electronic Effect: While the phenyl ring offers some resonance stabilization, the inductive withdrawal is often overshadowed by the steric bulk, making the isocyanate less electrophilic than simple phenyl isocyanate but more stable than tert-butyl isocyanate.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the amine nitrogen to the central carbon of the isocyanate. For this specific scaffold, the transition state is crowded.

Figure 1: Mechanistic pathway highlighting the rate-limiting formation of the crowded transition state due to the gem-disubstituted C4 center.[1]

Critical Reaction Parameters

Due to the tertiary nature of the isocyanate, "standard" click-chemistry conditions (DCM, RT, 1 hour) often result in incomplete conversion.

Solvent Selection Table

| Solvent | Polarity ( | Boiling Pt. | Suitability | Notes |

| Dichloromethane (DCM) | 8.9 | 40°C | Good | Standard for reactive amines. Low boiling point limits thermal acceleration. |

| Tetrahydrofuran (THF) | 7.5 | 66°C | Excellent | Good solubility for both reactants. Allows moderate heating. Must be anhydrous. |

| Toluene | 2.4 | 110°C | High | Preferred for unreactive amines. Allows high-temp reflux to overcome steric barrier. |

| DMF/DMA | 36.7 | 153°C | Moderate | Hard to remove. Promotes side reactions (dimerization) if not careful. Use only if solubility is an issue. |

| Alcohols (MeOH/EtOH) | - | - | AVOID | Will react to form carbamates (urethanes) instead of ureas. |

Stoichiometry & Catalysis

-

Amine: Use 1.1 to 1.2 equivalents . A slight excess ensures the valuable isocyanate scaffold is fully consumed.

-

Base Catalyst: For aromatic amines (anilines) or bulky secondary amines, add 0.1 - 0.5 eq of TEA (Triethylamine) or DMAP (4-Dimethylaminopyridine) . The base activates the amine nucleophile and scavenges any trace acid that might retard the reaction.

Standard Operating Procedures (Protocols)

Protocol A: Reactive Aliphatic Amines (Kinetic Control)

Applicable for: Primary alkyl amines (e.g., benzylamine, methylamine).

-

Preparation: In a flame-dried 20 mL vial equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 203 mg) in anhydrous DCM (5 mL).

-

Addition: Add the amine (1.1 mmol) dropwise at room temperature.

-

Reaction: Cap the vial and stir at 25°C for 2–4 hours .

-

Checkpoint: Monitor by TLC (EtOAc/Hexane) or LCMS. The isocyanate peak (often invisible on UV, but visible as a mass adduct) should disappear.

-

-

Workup:

-

If the product precipitates: Filter and wash with cold Et2O.

-

If soluble: Dilute with DCM (10 mL), wash with 0.1 M HCl (to remove excess amine), then Brine. Dry over Na2SO4 and concentrate.

-

Protocol B: Hindered/Aromatic Amines (Thermodynamic Forcing)

Applicable for: Anilines, secondary cyclic amines, or when Protocol A fails.

-

Preparation: Dissolve This compound (1.0 mmol) in anhydrous Toluene (5 mL).

-

Activation: Add Triethylamine (0.2 mmol) or DMAP (0.1 mmol).

-

Addition: Add the amine (1.2 mmol).

-

Reaction: Heat the mixture to 80°C - 100°C (oil bath) for 12–18 hours .

-

Note: The thermal energy is required to overcome the steric barrier of the quaternary center.

-

-

Workup:

-

Cool to RT. Evaporate toluene under reduced pressure.

-

Re-dissolve residue in EtOAc. Wash with 10% Citric Acid (removes DMAP/TEA/unreacted amine), then Sat. NaHCO3, then Brine.

-

Purify via flash chromatography (typical gradient: 0-50% EtOAc in Hexanes).

-

Troubleshooting & Quality Control

The most common failure mode is the formation of the Symmetric Urea (1,3-bis(4-phenyltetrahydropyran-4-yl)urea). This occurs if water hydrolyzes the isocyanate to its corresponding amine, which then reacts with the remaining isocyanate.

Figure 2: Decision tree for troubleshooting common reaction impurities.

QC Specifications

-

1H NMR: Look for the urea -NH- protons. In DMSO-d6, these typically appear between 6.0 – 8.5 ppm as singlets or doublets (coupling to neighboring alkyl protons).

-

IR Spectroscopy: The isocyanate stretch at ~2260 cm⁻¹ must be absent. A strong Carbonyl (C=O) stretch for urea should appear at 1630–1660 cm⁻¹ .

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 16: Addition to Carbon-Heteroatom Multiple Bonds).

-

Synthesis of Tetrahydropyran Derivatives

-

J. Med. Chem. (2009).[2] Discovery of Neurokinin-1 Receptor Antagonists .

- Context: Describes the use of 4-phenyltetrahydropyran scaffolds in drug discovery.

-

-

Urea Synthesis Methodologies

- Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

- Context: Comprehensive review of isocyanate reactions, including kinetics of hindered systems.

- Gao, Y., et al. (2018). Efficient Synthesis of Ureas via Base-Catalyzed Reaction. Tetrahedron Letters.

Sources

Application Note: Synthesis of Carbamates from 4-Isocyanato-4-phenyltetrahydropyran

[1]

Abstract

This application note details the synthetic protocols for generating carbamates (urethanes) from 4-Isocyanato-4-phenyltetrahydropyran (4-PI-THP) . This specific isocyanate features a sterically hindered quaternary carbon center, presenting unique kinetic challenges compared to primary or secondary isocyanates.[1] This guide provides two distinct protocols: a Lewis-Acid Catalyzed Method for rapid optimization and a Non-Tin (Base-Mediated) method suitable for late-stage pharmaceutical intermediates where metal scavenging is undesirable.[1]

Introduction & Strategic Considerations

The 4-phenyltetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing frequently in Neurokinin-1 (NK1) antagonists and opioid receptor modulators.[1] The conversion of the isocyanate moiety at the C4 position to a carbamate is a critical step in diversifying this core.

The Steric Challenge

Unlike benzyl or alkyl isocyanates, 4-PI-THP possesses an isocyanate group attached directly to a quaternary carbon.[1] This creates a "neopentyl-like" steric environment.[1]

-

Kinetic Retardation: The nucleophilic attack of the alcohol is significantly slower due to the bulk of the phenyl ring and the tetrahydropyran chair conformation.

-

Thermal Reversibility: Carbamates derived from tertiary isocyanates are thermodynamically less stable than their primary counterparts.[1] Excessive heating (>100°C) during reaction or workup can lead to retro-carbamoylation (reversion to isocyanate + alcohol).[1]

Mechanistic Pathway

The reaction requires activation.[2][3] We utilize two primary pathways to overcome the steric barrier:

-

Lewis Acid Activation (Tin): Activates the isocyanate nitrogen, increasing the electrophilicity of the carbonyl carbon.

-

Base Activation (Amine/Alkoxide): Increases the nucleophilicity of the alcohol.

Figure 1: Dual-activation pathways for hindered isocyanate coupling.

Experimental Protocols

Materials & Equipment[1][2][4][5]

-

Starting Material: this compound (Prepare fresh from amine if possible, or store at -20°C under Ar).[1]

-

Solvents: Toluene (Anhydrous, <50 ppm H2O) or THF (Anhydrous).[1] Note: Moisture competes for the isocyanate to form the urea byproduct.

-

Catalysts: Dibutyltin Dilaurate (DBTL) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

Protocol A: Lewis-Acid Catalyzed (High Efficiency)

Best for: Early-stage discovery, unreactive alcohols, or when tin residue is acceptable.[1]

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 4-PI-THP (1.0 equiv) in anhydrous Toluene (0.2 M concentration).

-

Addition: Add the target Alcohol (1.2 – 1.5 equiv).

-

Catalysis: Add DBTL (5 mol%).

-

Reaction: Heat the mixture to 60°C . Do not exceed 80°C to prevent reversion.[1]

-

Monitoring: Monitor by IR or TLC.

-

Endpoint: Disappearance of the Isocyanate peak at ~2260–2270 cm⁻¹ .[1]

-

-

Workup:

Protocol B: DBU-Mediated (Metal-Free)

Best for: Pharmaceutical intermediates (GMP), acid-sensitive substrates.[1]

-

Setup: Flame-dry a reaction vial under Argon.

-

Solvation: Dissolve 4-PI-THP (1.0 equiv) in anhydrous THF (0.2 M).

-

Addition: Add Alcohol (1.1 equiv) followed by DBU (1.0 – 1.2 equiv).[1]

-

Note: Stoichiometric DBU acts as both base and acid scavenger if HCl traces are present, but catalytic (20 mol%) is sufficient if reagents are neutral.[1]

-

-

Reaction: Stir at Reflux (66°C) for 4–12 hours.

-

Quench: Dilute with EtOAc, wash with 5% Citric Acid (to remove DBU) followed by Brine.

-

Purification: Recrystallization (Hexanes/EtOAc) is preferred over chromatography to minimize thermal stress.[1]

Analytical Validation & Data Interpretation

Successful synthesis is defined by specific spectral changes.[1]

| Method | Diagnostic Signal | Observation |

| FT-IR | N=C=O Stretch | Disappearance of strong peak at ~2270 cm⁻¹.[1][5] |

| FT-IR | C=O (Carbamate) | Appearance of carbonyl stretch at 1700–1740 cm⁻¹.[1] |

| 1H NMR | NH Proton | Appearance of broad singlet at δ 4.5–5.5 ppm (exchangeable with D₂O).[1] |

| 1H NMR | THP Protons | Slight chemical shift change in C3/C5 protons due to electronic change at C4. |

Workflow Visualization

Figure 2: Process decision tree for carbamate synthesis.

Troubleshooting & Safety

Common Failure Modes

-

Urea Formation: If the reaction turns cloudy or a white precipitate forms, moisture has entered the system.[1] The isocyanate hydrolyzed to the amine, which then reacted with remaining isocyanate to form the symmetric urea.

-

Correction: Use molecular sieves (3Å) in the solvent 24h prior to use.

-

-

Low Yield (Reversion): If yield is low after column chromatography, the carbamate may have decomposed on the silica or during rotary evaporation.[1]

Safety Profile

References

-

Isocyanate Reactivity & Mechanism

-

Catalysis (DBTL/Tin)

-

IR Spectroscopy Monitoring

-

Non-Phosgene/Base Methods (Contextual)

Sources

- 1. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]

- 2. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 3. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. paint.org [paint.org]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. poliuretanos.com.br [poliuretanos.com.br]

- 8. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]

- 9. BNT Chemicals | DBTL – Dibutyltin Dilaurate [bnt-chemicals.com]

Application Note: Synthesis of Trisubstituted Ureas via Isocyanate-Secondary Amine Coupling

Abstract & Strategic Relevance

The formation of trisubstituted ureas via the coupling of isocyanates with secondary amines is a cornerstone transformation in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Sorafenib analogs) and soluble epoxide hydrolase (sEH) inhibitors. While the reaction is thermodynamically favorable, its operational success relies on controlling competing hydrolysis pathways and managing steric hindrance.

This guide moves beyond basic textbook descriptions to provide a process-chemistry grade protocol . It emphasizes "self-validating" purification strategies using polymer-supported scavengers, enabling high-throughput parallel synthesis (HTPS) without the bottleneck of flash chromatography.

Mechanistic Foundation & Critical Variables

The Nucleophilic Addition

The reaction proceeds via the nucleophilic attack of the secondary amine nitrogen onto the electrophilic carbon of the isocyanate group (

The "Water Problem" (Competing Hydrolysis)

The most common failure mode is the formation of symmetrical ureas. Isocyanates are highly susceptible to hydrolysis by trace water, forming unstable carbamic acids that decarboxylate to release primary amines. These primary amines are often more nucleophilic than the desired secondary amine substrate, rapidly consuming remaining isocyanate to form symmetrical urea byproducts (R-NH-CO-NH-R).

Key Takeaway: The exclusion of moisture is not merely a formality; it is the primary determinant of chemoselectivity.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway showing the desired formation of trisubstituted urea and the competing hydrolysis cascade leading to symmetrical urea impurities.[1]

Experimental Design Parameters

Solvent Selection

Solvent choice dictates reaction rate and solubility. Non-nucleophilic, anhydrous solvents are mandatory.

| Solvent | Polarity | Suitability | Notes |

| Dichloromethane (DCM) | Low | Excellent | Standard choice. Easy to remove. Good solubility for most organic isocyanates. |

| Tetrahydrofuran (THF) | Moderate | Good | Use for polar amines. Must be anhydrous (stabilizer-free preferred). |

| Dimethylformamide (DMF) | High | Fair | Use only for highly insoluble substrates. Hard to remove; requires aqueous workup or lyophilization. |

| Alcohols (MeOH/EtOH) | High | FORBIDDEN | Will react with isocyanate to form carbamates (urethanes). |

Stoichiometry & Scavenging Strategy

To ensure the reaction is "self-validating" (i.e., the product purity is engineered into the process), we employ a "Catch-and-Release" logic:

-

Drive to Completion: Use excess Isocyanate (1.2 equiv) to force the consumption of the limiting reagent (Secondary Amine).

-

Scavenge: Remove the excess Isocyanate using a polymer-supported amine (e.g., PS-Trisamine).[2]

-

Result: The filtrate contains only the desired urea.

Protocol: Solution Phase Synthesis with Scavenger Resin[2]

Objective: Synthesize N,N-diethyl-N'-phenylurea (Model Reaction). Scale: 0.5 mmol (adaptable to library scale).

Reagents[1][3][4][5]

-

Secondary Amine: Diethylamine (Limiting Reagent).

-

Isocyanate: Phenyl isocyanate (1.2 equivalents).

-

Solvent: Anhydrous DCM.

-

Scavenger Resin: PS-Trisamine (Loading ~3.0-4.0 mmol/g).

-

Base: DIPEA (Only if amine is a hydrochloride salt).

Step-by-Step Procedure

-

Preparation of Amine Solution:

-

In a 4 mL vial equipped with a stir bar, dissolve the secondary amine (0.50 mmol) in anhydrous DCM (2.0 mL).

-